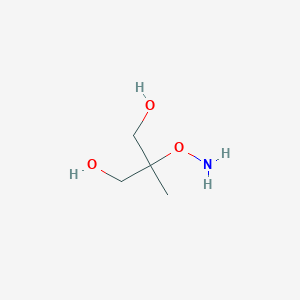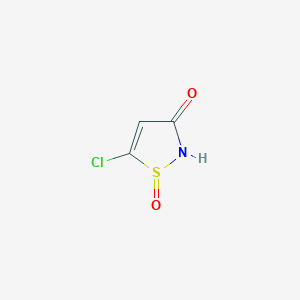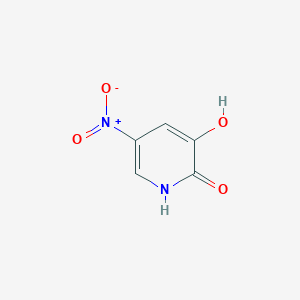
3-Hydroxy-5-nitropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5-nitropyridin-2(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by a hydroxyl group at the third position and a nitro group at the fifth position on the pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one typically involves nitration and subsequent hydroxylation of pyridinone derivatives. One common method includes:
Nitration: Starting with 2-pyridone, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Hydroxylation: The nitro derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Oxo-5-nitropyridin-2(1H)-one.
Reduction: 3-Hydroxy-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
科学研究应用
Chemistry: 3-Hydroxy-5-nitropyridin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of anti-inflammatory and antimicrobial drugs. Its ability to modulate biological pathways is of significant interest.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its nitro and hydroxyl groups contribute to the color properties of these materials.
作用机制
The mechanism by which 3-Hydroxy-5-nitropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects.
相似化合物的比较
3-Hydroxy-2-pyridinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-pyridinone: Lacks the hydroxyl group, affecting its solubility and reactivity.
3,5-Dihydroxypyridin-2(1H)-one:
Uniqueness: 3-Hydroxy-5-nitropyridin-2(1H)-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H4N2O4 |
|---|---|
分子量 |
156.10 g/mol |
IUPAC 名称 |
3-hydroxy-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-4-1-3(7(10)11)2-6-5(4)9/h1-2,8H,(H,6,9) |
InChI 键 |
SKQGLQLCALFKLM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
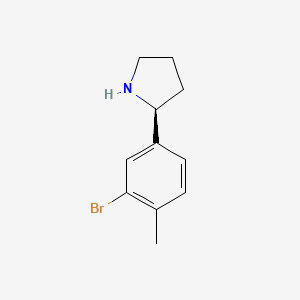
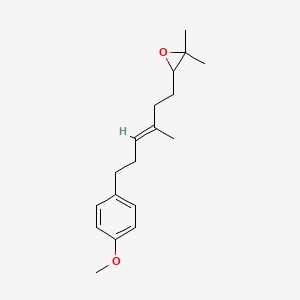
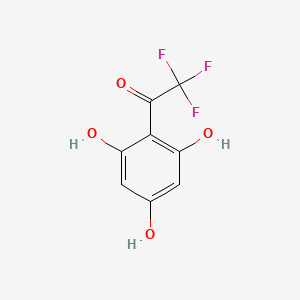

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
